![molecular formula C18H22BrNO2 B385203 2-bromo-4,7,7-trimethyl-N-(2-methylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 1005134-57-5](/img/structure/B385203.png)
2-bromo-4,7,7-trimethyl-N-(2-methylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
The compound “2-bromo-4,7,7-trimethyl-N-(2-methylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented. Given its structure, it could potentially undergo a variety of reactions, including substitution reactions at the bromine atom, or reactions at the carboxamide group .Scientific Research Applications
Synthesis and Chemical Properties
Compounds related to "2-bromo-4,7,7-trimethyl-N-(2-methylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide" have been synthesized through various chemical reactions, demonstrating the versatility and reactivity of the bicyclic and carboxamide frameworks. For instance, the synthesis of N-substituted 1,7,7-trimethyl-2-piperidinobicyclo[2.2.1]hept-2-ene 5-carboxamides and 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 3-carboxamides showcased the molecule's potential for generating compounds with hypotensive and other activities, highlighting its application in medicinal chemistry research (Ranise et al., 1982).
Hydrogen Bonding and Molecular Structure
Studies have also focused on the hydrogen bonding and molecular structure of similar compounds. For example, the structural analysis of a compound obtained by Grignard reaction revealed interesting intramolecular hydrogen bonding between the carbonyl and hydroxy groups (Gao et al., 2006). This type of study is crucial for understanding the molecular behavior in solid states and can be applied to design molecules with desired physical properties.
Novel Synthetic Routes and Applications
The exploration of novel synthetic routes and applications of structurally related compounds has been a significant area of research. For instance, the rearrangement product of a specific methyl carboxylate provided a novel route to xanthones, a class of compounds with a wide range of biological activities. This demonstrates the potential of using such complex molecules as starting points for synthesizing biologically active compounds (Ferguson et al., 1985).
Mechanism of Action
properties
IUPAC Name |
2-bromo-4,7,7-trimethyl-N-(2-methylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO2/c1-11-7-5-6-8-12(11)20-15(22)18-10-9-17(4,16(18,2)3)14(21)13(18)19/h5-8,13H,9-10H2,1-4H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHJJCMLEHXFND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C23CCC(C2(C)C)(C(=O)C3Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4,7,7-trimethyl-N-(2-methylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
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